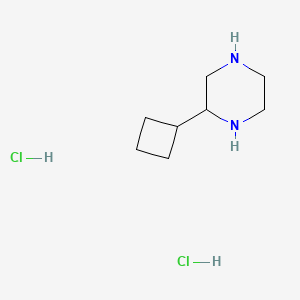
2-シクロブチルピペラジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
2-Cyclobutylpiperazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and interactions due to its ability to interact with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
将来の方向性
Piperazine-based compounds are gaining prominence in today’s research due to their wide range of biological and pharmaceutical activity . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research will likely continue to explore the synthesis and application of different piperazine derivatives and their metal complexes .
作用機序
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in the function of the target, which can result in therapeutic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2-Cyclobutylpiperazine Dihydrochloride can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine;dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which involves the ring opening of aziridines under the action of N-nucleophiles . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups and parallel solid-phase synthesis are also employed .
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical reactions using microreactors that allow the automation of photoredox reactions . These methods are especially promising due to their efficiency and scalability.
化学反応の分析
Types of Reactions
2-Cyclobutylpiperazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyclobutylpiperazine;dihydrochloride include other piperazine derivatives such as:
- Imatinib (Gleevec)
- Sildenafil (Viagra)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets 2-Cyclobutylpiperazine;dihydrochloride apart from these similar compounds is its unique cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-cyclobutylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWHIVSYYLXQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
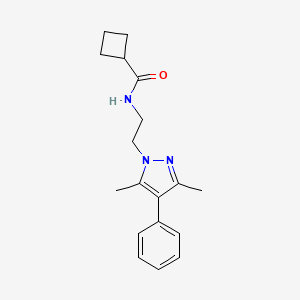
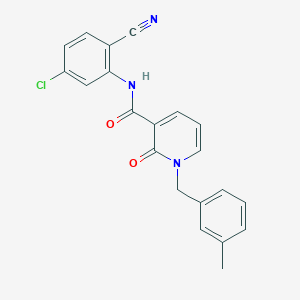
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)

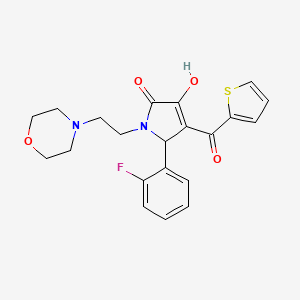
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
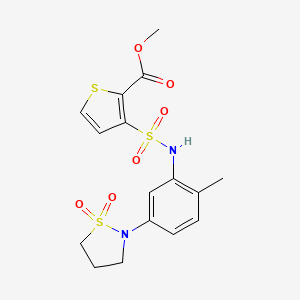
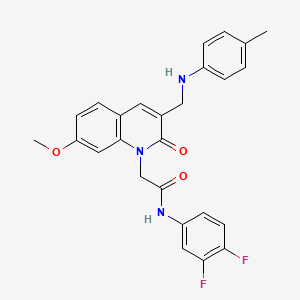
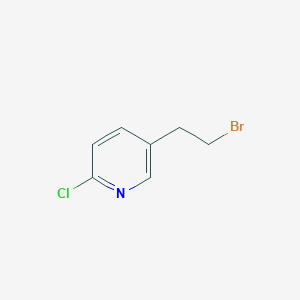
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![8-(4-benzylpiperazin-1-yl)-7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
